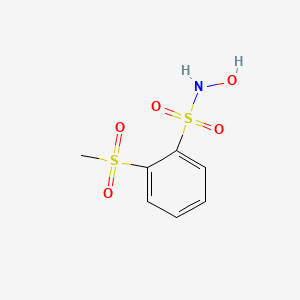

N-Hydroxy-2-(methylsulfonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CXL-1020 is an experimental drug that is being investigated as a treatment for acute decompensated heart failure. It functions as a nitroxyl donor, where nitroxyl is the reduced, protonated version of nitric oxide. Nitroxyl is capable of enhancing left ventricular contractility without increasing heart rate by modifying normal calcium cycling through the sarcoplasmic reticulum and increasing the sensitivity of cardiac myofilaments to calcium .

Preparation Methods

The preparation methods for CXL-1020 involve synthetic routes and reaction conditions that are not extensively detailed in publicly available sources. it is known that CXL-1020 is a hydroxylamine-based nitroxyl donor. Industrial production methods for such compounds typically involve multi-step organic synthesis processes, including the formation of sulfonamide groups and the incorporation of nitroxyl donors .

Chemical Reactions Analysis

CXL-1020 undergoes various chemical reactions, primarily involving its nitroxyl group. The types of reactions include:

Oxidation: Nitroxyl can be oxidized to nitric oxide.

Reduction: Nitroxyl can be reduced to hydroxylamine.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitric oxide, hydroxylamine, and substituted sulfonamides .

Scientific Research Applications

CXL-1020 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study nitroxyl donors and their reactivity.

Biology: Investigated for its effects on calcium cycling in cardiac myocytes.

Medicine: Explored as a potential treatment for acute decompensated heart failure due to its positive inotropic and lusitropic effects.

Industry: Potential applications in the development of new cardiovascular drugs

Mechanism of Action

CXL-1020 exerts its effects through the donation of nitroxyl, which initiates glutathiolation of sarcoplasmic reticulum calcium ATPase at the cysteine 674 site. This activation leads to ATP-dependent calcium transport, enhancing calcium uptake from the cytosol of cardiac myocytes. Additionally, nitroxyl interacts with ryanodine receptors, specifically RyR2, increasing the probability of receptor opening and enhancing calcium release from the sarcoplasmic reticulum. Nitroxyl also increases the sensitivity of cardiac myocytes to calcium, enhancing the force of contraction .

Comparison with Similar Compounds

CXL-1020 is compared with other nitroxyl donors and cardiovascular drugs:

Milrinone: CXL-1020 is more effective in improving calcium reuptake and does not produce chronotropy or increased ectopy, unlike milrinone.

Piloty’s Acid: Another nitroxyl donor, but CXL-1020 is designed to be more stable and effective.

Angeli’s Salt: A nitroxyl donor with similar effects but limited by chemical instability and co-generation of nitrite.

CXL-1020’s uniqueness lies in its ability to enhance cardiac function without increasing heart rate, making it a promising candidate for treating heart failure .

Properties

CAS No. |

950834-06-7 |

|---|---|

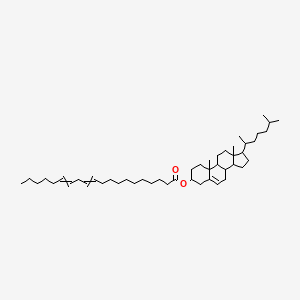

Molecular Formula |

C7H9NO5S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

N-hydroxy-2-methylsulfonylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO5S2/c1-14(10,11)6-4-2-3-5-7(6)15(12,13)8-9/h2-5,8-9H,1H3 |

InChI Key |

RZRWBKKAFHXNEQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)

![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)

![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)

![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)

![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)

![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate](/img/structure/B10795856.png)